molecular formula C17H10F4N4S B287339 6-(2-Fluorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Fluorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287339
M. Wt: 378.3 g/mol
InChI Key: AKIHGUSPGIBZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including drug discovery, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of 6-(2-Fluorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involve its ability to interact with specific biological targets, leading to various biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes, such as topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to modulate specific receptors, such as the GABA receptor, which is involved in neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects
The compound's biochemical and physiological effects depend on the specific biological target it interacts with. For instance, the compound's inhibition of topoisomerase II can lead to DNA damage and cell death, making it a potential anticancer agent. The compound's modulation of the GABA receptor can lead to increased inhibitory neurotransmission, making it a potential anxiolytic and sedative agent. The compound's antimicrobial effects can be attributed to its ability to disrupt bacterial cell membranes and inhibit specific enzymes involved in bacterial metabolism.

Advantages and Limitations for Lab Experiments

The compound's unique structure and properties make it a promising candidate for various lab experiments, including drug discovery, medicinal chemistry, and biochemistry research. The compound's high yield and purity make it relatively easy to synthesize and purify, making it an accessible research tool. However, the compound's potential toxicity and limited solubility in aqueous solutions can present challenges in specific experiments.

Future Directions

There are several future directions for research on 6-(2-Fluorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate the compound's potential as a therapeutic agent for specific diseases, such as cancer, bacterial infections, and neurological disorders. Another potential direction is to explore the compound's interactions with specific biological targets, leading to a better understanding of its mechanism of action. Additionally, further research can be conducted to optimize the compound's pharmacokinetic and pharmacodynamic properties, leading to the development of more effective and safer drugs.
In conclusion, 6-(2-Fluorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various areas of scientific research. The compound's unique structure and properties make it a valuable research tool for drug discovery, medicinal chemistry, and biochemistry research. Further research is needed to fully explore the compound's potential as a therapeutic agent and to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 6-(2-Fluorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-fluorobenzylamine with 4-(trifluoromethyl)phenyl isothiocyanate, followed by cyclization with 2-azidoacetic acid to form the triazole-thiadiazole ring system. The reaction is carried out in the presence of a suitable solvent and a catalyst under specific reaction conditions. The yield of the compound is typically high, and the purity can be achieved through various purification techniques.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. The compound has also been investigated for its potential to modulate various biological targets, including enzymes, receptors, and ion channels. The compound's unique structure and properties make it a promising candidate for drug discovery and medicinal chemistry research.

properties

Product Name

6-(2-Fluorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H10F4N4S

Molecular Weight

378.3 g/mol

IUPAC Name

6-[(2-fluorophenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10F4N4S/c18-13-4-2-1-3-11(13)9-14-24-25-15(22-23-16(25)26-14)10-5-7-12(8-6-10)17(19,20)21/h1-8H,9H2

InChI Key

AKIHGUSPGIBZOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)F

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)F

Origin of Product

United States

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